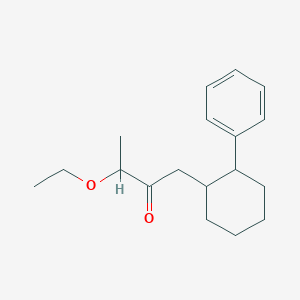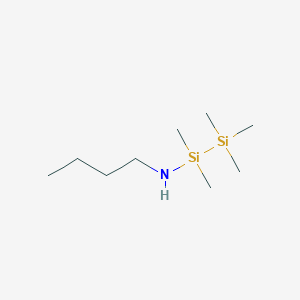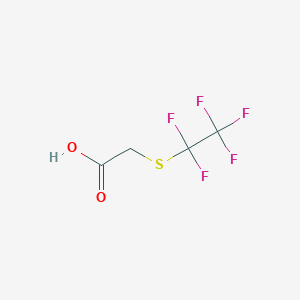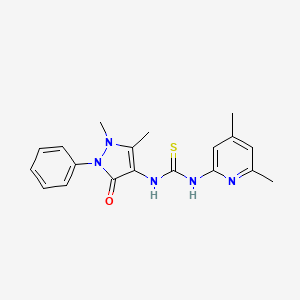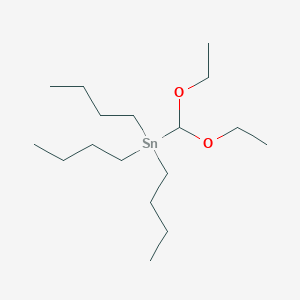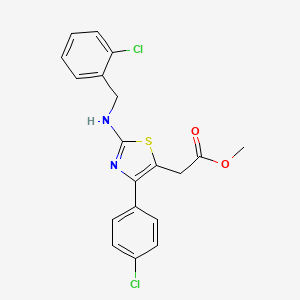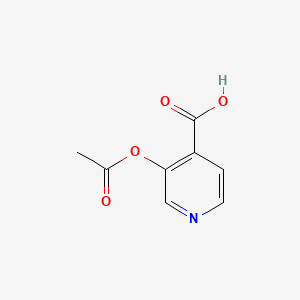
4-Pyridinecarboxylic acid, 3-(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxylic acid, 3-(acetyloxy)- is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The specific structure of 4-pyridinecarboxylic acid, 3-(acetyloxy)- includes an acetoxy group at the 3-position of the pyridine ring, making it a unique derivative with distinct chemical properties.
Métodos De Preparación
The synthesis of 4-pyridinecarboxylic acid, 3-(acetyloxy)- typically involves the acetylation of 4-pyridinecarboxylic acid. This can be achieved through various synthetic routes, including:
Acetylation Reaction: The reaction of 4-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production: On an industrial scale, the compound can be synthesized using continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
4-Pyridinecarboxylic acid, 3-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyridine derivatives with reduced functional groups.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Pyridinecarboxylic acid, 3-(acetyloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications in treating various diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-pyridinecarboxylic acid, 3-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding pyridinecarboxylic acid. This process can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Pyridinecarboxylic acid, 3-(acetyloxy)- can be compared with other pyridinecarboxylic acid derivatives, such as:
Picolinic Acid (2-Pyridinecarboxylic Acid): Differing in the position of the carboxylic acid group, picolinic acid has distinct chemical properties and applications.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to 4-pyridinecarboxylic acid, 3-(acetyloxy)-, but without the acetoxy group, it has different reactivity and applications.
Propiedades
Número CAS |
79451-33-5 |
|---|---|
Fórmula molecular |
C8H7NO4 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
3-acetyloxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-5(10)13-7-4-9-3-2-6(7)8(11)12/h2-4H,1H3,(H,11,12) |
Clave InChI |
TYOOQRTYNDVPMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CN=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
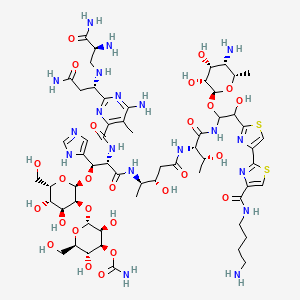
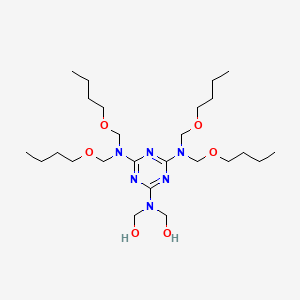
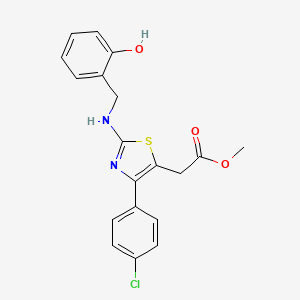
![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)

![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
